molecular formula C19H21N5O3 B5085145 1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione

1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione

Cat. No. B5085145
M. Wt: 367.4 g/mol
InChI Key: IAYPBDDYKVLPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as TAK-659 and is classified as a kinase inhibitor. It has been studied extensively for its potential use in the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione involves the inhibition of several kinases that are involved in the development and progression of cancer and autoimmune diseases. By inhibiting these kinases, this compound can prevent the proliferation of cancer cells and reduce the activity of the immune system, which can help in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects. It can inhibit the activity of several kinases, which can lead to the inhibition of cancer cell proliferation and the reduction of immune system activity. This compound has also been shown to have anti-inflammatory properties, which can help in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione in lab experiments include its potential therapeutic properties, its ability to inhibit the activity of several kinases, and its anti-inflammatory properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research on 1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione. These include further studies on its potential therapeutic properties, its safety and efficacy in humans, and its potential use in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for maximum therapeutic effect.

Synthesis Methods

The synthesis of 1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione involves several steps. The first step is the preparation of 2,5-pyrrolidinedione, which is then reacted with 2-methoxyphenylacetic acid to form 1-(2-methoxyphenyl)-2,5-pyrrolidinedione. This intermediate is then reacted with 4-(2-pyrimidinyl)-1-piperazine to form the final product, 1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione.

Scientific Research Applications

1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been extensively studied for its potential use in the treatment of various types of cancer and autoimmune diseases. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the development and progression of these diseases.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-27-16-6-3-2-5-14(16)24-17(25)13-15(18(24)26)22-9-11-23(12-10-22)19-20-7-4-8-21-19/h2-8,15H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYPBDDYKVLPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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